Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
The primary target of Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response, as it is responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .
Mode of Action
The compound interacts with its target, DNA-PK, by inhibiting its activity. This inhibition disrupts the DNA repair process, leading to an accumulation of DNA damage in the cells . The compound’s ability to inhibit DNA-PK is due to its structural features, which allow it to make specific interactions with different target receptors .
Biochemical Pathways
The inhibition of DNA-PK by the compound affects the DNA damage response pathway. This pathway is crucial for maintaining genomic stability, and its disruption can lead to increased mutagenesis and tumor progression . The compound’s action on this pathway can have downstream effects on cell cycle progression and apoptosis .
Pharmacokinetics
It is suggested that the compound may have poor cell permeability, which could affect its bioavailability
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Biochemical Analysis
Biochemical Properties
Related compounds have been found to interact with various enzymes and proteins . For instance, some triazolopyrimidines have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines . For example, some triazolopyrimidines have been found to inhibit the growth of MCF-7 and HCT-116 cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, suggesting that this compound may also exert its effects through inhibition of this enzyme .
Metabolic Pathways
Related compounds have been found to inhibit CDK2, suggesting that this compound may also interact with this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazolopyrimidine compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted triazolopyrimidines with different functional groups.
Scientific Research Applications
Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but with a hydroxyl group at the 7-position.
5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol: Another triazolopyrimidine derivative with a hydroxyl group.
Uniqueness
Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of the pyridine ring, which can enhance its biological activity and specificity. The methyl ester group also provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.
Properties
IUPAC Name |
methyl 7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-8-10(12(19)20-2)7-15-13-16-11(17-18(8)13)9-4-3-5-14-6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOMBZUBQOTGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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